Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate
Description
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate (molecular formula: C₉H₁₆ClNO₂; molecular weight: 205.68) is a bicyclic tertiary amine ester with a rigid azabicyclo[3.2.1]octane scaffold. The compound is characterized by its endo stereochemistry at the 3-position and a methyl ester group at the 8-position (). It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protein degrader building blocks and bioactive molecules targeting G-protein-coupled receptors (GPCRs) and enzymes. Its hydrochloride salt (CAS: 1403766-94-8) is commercially available with ≥97% purity ().
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (1S,5R)-3-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-3-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
IISXRNXZCJZRMT-DHBOJHSNSA-N |
Isomeric SMILES |
COC(=O)C1[C@@H]2CC[C@H]1CNC2 |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process involves:
- Formation of cyclic azomethine ylides from diazo imine precursors.
- Catalytic activation using rhodium(II) complexes and chiral Lewis acids.
- Cycloaddition with acryloylpyrazolidinone to generate the bicyclic core.
Key Parameters :
This method enables direct construction of the 8-azabicyclo[3.2.1]octane framework with minimal post-synthetic modifications.
Radical Cyclization Approaches
Radical-mediated cyclization offers an alternative route to the bicyclic system, particularly for sterically hindered substrates.
Synthetic Protocol
- Substrate Preparation : 1-Allyl-substituted azetidin-2-ones serve as precursors.
- Radical Initiation : n-Tributyltin hydride (TBSH) and AIBN in toluene.
- Cyclization : Intramolecular radical recombination forms the bicyclic structure.
Critical Factors :
| Factor | Optimal Condition | Impact on Yield/Selectivity | Source |
|---|---|---|---|
| Solvent Polarity | Low polarity (toluene) | Minimizes side reactions | |
| Initiator Concentration | 10 mol% AIBN | Balances reaction rate and selectivity |
Yields exceed 90% diastereomeric excess (de) under optimized conditions, though enantiomeric excess (ee) requires additional resolution steps.
Reduction of Ester Precursors
Reduction of ester-functionalized intermediates provides a scalable route to the target compound.
Case Study: Lithium Aluminum Hydride (LiAlH₄) Reduction
Procedure :
- Substrate : Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate.
- Reduction : LiAlH₄ in THF at 80°C under microwave irradiation.
- Workup : Saturated Na₂SO₄ extraction followed by column chromatography.
Results :
| Parameter | Value | Outcome | Source |
|---|---|---|---|
| Reaction Time | 1 hour | High conversion (>95%) | |
| Yield | 97% | Minimal byproduct formation |
This method is ideal for large-scale production due to its simplicity and reproducibility.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling enables functionalization at the 3-position of the bicyclic core.
Ullmann-Type Coupling
Conditions :
- Catalyst : CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline.
- Base : Cs₂CO₃.
- Solvent : Toluene.
- Temperature : 80°C under inert atmosphere.
Example Reaction :
| Component | Reagent/Condition | Product Yield | Source |
|---|---|---|---|
| tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 3,5-Dichloroiodobenzene | 46% |
This method introduces aryl groups at the 3-position, expanding synthetic versatility.
Mitsunobu Substitution
The Mitsunobu reaction facilitates nucleophilic substitutions at the 3-hydroxy group.
Protocol
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
- Substrate : 3-Hydroxy-8-azabicyclo[3.2.1]octane derivatives.
- Nucleophile : 4-Fluoro-3-bromophenol.
Outcome :
| Parameter | Condition/Reagent | Impact | Source |
|---|---|---|---|
| Solvent | THF | Facilitates smooth reaction | |
| Reaction Time | 72 hours | Achieves >90% conversion |
This method is pivotal for introducing fluorinated or brominated substituents for pharmacological applications.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cycloaddition | High enantioselectivity, minimal steps | Sensitive to catalyst loading | 80–99% |
| Radical Cyclization | Steric tolerance, fast reaction times | Requires radical initiators | 70–90% |
| LiAlH₄ Reduction | Scalable, cost-effective | Limited to ester precursors | 90–97% |
| Cross-Coupling | Functionalization flexibility | Metal catalyst dependency | 40–60% |
| Mitsunobu Reaction | Broad nucleophile compatibility | Use of toxic reagents (DEAD) | 70–90% |
Industrial-Scale Considerations
While academic methods focus on stereocontrol, industrial production prioritizes cost and efficiency:
- Catalyst Recycling : Reusable chiral catalysts reduce costs.
- Solvent Selection : Switching from THF to ethanol/water improves safety.
- Purification : Recrystallization replaces chromatography for large batches.
Chemical Reactions Analysis
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate serves as a precursor and intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:
- Monoamine Reuptake Inhibitors : These compounds are being studied for their efficacy in treating mood disorders, including depression and anxiety, by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine . This mechanism is crucial for enhancing mood and alleviating symptoms associated with these disorders.
- Mu Opioid Receptor Antagonists : Certain derivatives of this compound have shown promise as mu opioid receptor antagonists, which may help manage conditions like opioid-induced bowel dysfunction without compromising analgesic effects . This application is particularly relevant in the context of managing side effects associated with opioid medications.
Neuroscience Research
In neuroscience, this compound is utilized to investigate neurotransmitter systems and their roles in neurological disorders. Research has focused on:
- Understanding Mechanisms of Action : By studying how this compound interacts with various neurotransmitter receptors, researchers aim to elucidate the underlying mechanisms of diseases such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Organic Synthesis
The compound's unique structural features make it a valuable building block in organic synthesis:
- Facilitating Complex Molecule Formation : Its bicyclic structure allows chemists to create more complex molecules efficiently, which is beneficial in drug development and materials science . This efficiency can lead to quicker development timelines for new therapeutics.
Chemical Biology
In chemical biology, this compound is employed in the design of molecular probes:
- Studying Biological Processes : These probes help researchers explore cellular functions and disease mechanisms, providing insights that could lead to novel therapeutic strategies .
Material Science
The compound is also being explored for its potential applications in material science:
- Development of New Materials : Research is ongoing into how its properties can enhance the performance of polymers and other materials, potentially leading to innovations in various industrial applications .
Table 1: Summary of Applications
| Application Area | Description | Key Findings/Research Focus |
|---|---|---|
| Medicinal Chemistry | Synthesis of antidepressants and opioid receptor antagonists | Effective in treating mood disorders; potential for managing opioid side effects |
| Neuroscience Research | Investigating neurotransmitter systems | Insights into mechanisms for ADHD and schizophrenia |
| Organic Synthesis | Building block for complex molecules | Increased efficiency in drug development processes |
| Chemical Biology | Design of molecular probes | Understanding cellular functions and disease mechanisms |
| Material Science | Development of new materials | Enhancements in polymer performance |
Notable Research Studies
- A study published in RSC Advances highlighted the synthesis and biological evaluation of 8-azabicyclo[3.2.1]octane derivatives as potential therapeutic agents for neurological disorders .
- Another research article discussed the role of mu opioid receptor antagonists derived from this compound in alleviating gastrointestinal side effects associated with opioid use, showcasing its dual therapeutic potential .
Mechanism of Action
The mechanism of action of methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. It is known to affect neurotransmitter systems, particularly the dopaminergic and cholinergic systems, which play a crucial role in regulating mood, cognition, and motor functions .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Key Observations :
- Electron-withdrawing groups (e.g., 4-iodophenyl) enhance radioligand binding affinity due to increased lipophilicity and steric bulk ().
- Aromatic substituents (e.g., phenyl) improve receptor selectivity, as seen in serotonin receptor modulators ().
- Hydroxyl groups introduce polarity, improving solubility for oral bioavailability in GPCR-targeted drugs ().
Ester Group Modifications at the 8-Position
Key Observations :
Functionalization with Heterocycles and Amides
Key Observations :
Stereochemical and Regiochemical Variations
Biological Activity
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate, a bicyclic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of approximately 169.22 g/mol, has garnered attention for its potential biological activities. This compound features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in relation to neurotransmitter systems and opioid receptors.
1. Opioid Receptor Interaction
Methyl endo-3-azabicyclo[3.2.1]octane derivatives have been identified as potential mu-opioid receptor antagonists. These compounds may help mitigate opioid-induced bowel dysfunction by selectively blocking peripheral opioid receptors without affecting central analgesic effects .
2. Neurotransmitter Reuptake Inhibition
The compound has shown promise as a monoamine reuptake inhibitor, which could be beneficial in treating mood disorders such as depression and anxiety. Studies have indicated that azabicyclo[3.2.1]octane derivatives can inhibit the reuptake of serotonin, norepinephrine, and dopamine .
Case Study 1: Mu Opioid Receptor Antagonism
In a study involving various azabicyclo[3.2.1]octane derivatives, this compound demonstrated significant antagonistic activity at mu-opioid receptors, indicating its potential for therapeutic applications in managing opioid-related side effects .
Case Study 2: Antidepressant Properties
Another research effort explored the antidepressant potential of azabicyclo[3.2.1]octanes. The findings suggested that these compounds could effectively inhibit monoamine transporters, leading to increased levels of neurotransmitters in synaptic clefts, thereby alleviating symptoms of depression .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylate | C₉H₁₅NO₂ | Different stereochemistry affecting activity |
| 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane | C₁₀H₁₇NO₃ | Hydroxy group provides different reactivity |
| Tert-butyl exo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane | C₁₃H₂₃NO₃ | Larger tert-butyl group alters solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
